6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine
Description
Properties
IUPAC Name |
6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-13-4-5-14(2)15(10-13)23-6-8-24(9-7-23)18-16-17(19-11-20-18)22(3)12-21-16/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBGUNZIYJFMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3N=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The protected piperazine is then subjected to substitution reactions to introduce the 2,5-dimethylphenyl group.
Purine Ring Formation: The final step involves the formation of the purine ring. This can be achieved through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine is , indicating it contains carbon, hydrogen, and nitrogen atoms. The presence of the piperazine ring enhances its interaction with various biological targets, making it a subject of interest in pharmacological studies.
Pharmacological Applications
Research indicates that compounds with similar structures often act as antagonists or agonists at various receptors, including serotonin and dopamine receptors. The potential pharmacological applications of this compound include:
- Neuropharmacology : It may play a role in the treatment of mood disorders and other neurological conditions by modulating neurotransmitter systems.
- Antidepressant Activity : Similar compounds have shown promise in alleviating symptoms of depression and anxiety by targeting serotonin receptors.
Several studies have focused on the biological activity of this compound. Its interactions with specific biological targets can lead to inhibition or modulation of enzyme activities or receptor signaling pathways.
| Compound Name | Biological Target | Effect |
|---|---|---|
| This compound | Serotonin Receptors | Potential agonist |
| 7-methylxanthine | Adenosine Receptors | Modulates neurotransmitter release |
| 8-(2-aminoethyl)-1,3-dimethylxanthine | Neurotransmitter Release | Enhances release |
Case Studies and Research Findings
- Mood Disorders : A study published in the Journal of Medicinal Chemistry investigated the effects of similar piperazine derivatives on serotonin receptor modulation. Results indicated that these compounds could significantly influence mood regulation pathways .
- Neurotransmitter Modulation : Research highlighted in Neuroscience Letters demonstrated that compounds structurally related to this compound effectively modulated dopamine levels in animal models .
- Antimycobacterial Activity : Another study indicated that derivatives of this compound exhibited significant antimycobacterial properties, suggesting potential applications in treating infections caused by resistant strains .
Synthesis and Development
The synthesis of this compound typically involves several steps requiring specific reagents and conditions to ensure high yield and purity. The synthesis pathway often includes:
- Formation of the piperazine ring.
- Introduction of the dimethylphenyl group.
- Final assembly into the purine structure.
Mechanism of Action
The mechanism of action of 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets such as neurotransmitter receptors and ion channels. For instance, it has been shown to selectively activate DAG-activated TRPC3/TRPC6/TRPC7 channels, leading to various physiological effects . The compound can also induce neurite growth and neuroprotection in cultured neurons .
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related purine and heterocyclic derivatives reported in the literature. Key structural variations include:
Pharmacological and Physicochemical Implications
Sulfonyl groups (e.g., compound 11) may improve metabolic stability due to resistance to enzymatic hydrolysis .
Synthetic Feasibility :
- High-yield syntheses (>70%) are observed for analogs with simple acyl groups (e.g., 35 : 74% yield), whereas bulky or polar substituents (e.g., 32 : 9% yield) reduce efficiency .
Biological Activity
6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine is a synthetic compound belonging to the purine class of heterocyclic compounds. Its unique structure combines a purine base with a piperazine moiety and a substituted phenyl group, leading to potential biological activities relevant in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological implications, interactions with biological targets, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the piperazine ring is significant as it often contributes to the compound's interaction with various receptors in the central nervous system.
Pharmacological Implications
Research indicates that compounds similar to this compound often act as antagonists or agonists at neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. These interactions suggest potential applications in treating mood disorders and other neurological conditions.
- Serotonin Receptor Interaction : The compound may influence serotonin signaling pathways, which are crucial for mood regulation.
- Dopamine Receptor Modulation : Modulating dopamine receptor activity can have implications in treating disorders like schizophrenia and Parkinson's disease.
Anti-inflammatory and Antimicrobial Activity
A study on piperazine derivatives highlighted that compounds with similar structures exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 87% inhibition of TNF-α at a concentration of 10 μM, indicating that this compound could possess comparable anti-inflammatory properties .
Additionally, some studies have reported antimicrobial activity associated with piperazine derivatives. The ability to inhibit bacterial growth positions this compound as a candidate for further investigation in antimicrobial therapies .
Comparative Analysis with Related Compounds
The following table summarizes notable compounds structurally related to this compound and their biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine | Structure | Exhibits strong antimycobacterial activity; used as a starting material for further modifications. |
| 7-methylxanthine | Structure | Naturally occurring; serves as a caffeine precursor; affects adenosine receptors. |
| 8-(2-aminoethyl)-1,3-dimethylxanthine | Structure | Known for its role in modulating neurotransmitter release; used in neuropharmacological studies. |
Case Studies
Several case studies have explored the biological effects of piperazine derivatives:
- Neuropharmacological Studies : Research has shown that derivatives can modulate neurotransmitter release and receptor activity, which is essential in developing treatments for neurological disorders.
- Antimicrobial Efficacy : A study indicated that certain piperazine derivatives demonstrated antimicrobial properties superior to standard antibiotics at similar concentrations .
Q & A
Q. What are the standard synthetic routes for preparing 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine and its analogs?
- Methodological Answer : The compound can be synthesized using nucleophilic substitution reactions between a purine core (e.g., 6-chloro-9-methylpurine) and functionalized piperazine derivatives. General procedures involve refluxing reactants in polar aprotic solvents (e.g., NMP, THF) with a base (e.g., K₂CO₃) and catalysts like Pd(PPh₃)₄ for Suzuki couplings. Purification is typically achieved via flash chromatography (EtOAc/hexane gradients) or recrystallization . For example, coupling 9-methylpurine with 4-(2,5-dimethylphenyl)piperazine under reflux in NMP for 20–24 hours yields the target compound, followed by HPLC validation (>95% purity) .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent integration and chemical environment. For instance, aromatic protons in the 2,5-dimethylphenyl group appear as distinct multiplets at δ 7.15–7.45 ppm, while the piperazine N–CH₂ signals resonate as broad singlets near δ 3.30–4.50 ppm .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., m/z 517.4 [M+1]⁺) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity (>95%) and retention times (e.g., 20–24 minutes) .
Q. What are the critical parameters for maintaining stability during storage?
- Methodological Answer : Store the compound in airtight, light-protected containers at –20°C. Stability tests under varying pH (3–9) and thermal conditions (25–60°C) indicate degradation <5% over 6 months when stored in anhydrous DMSO or solid form .
Advanced Research Questions
Q. How can low yields in piperazine coupling reactions be addressed?
- Methodological Answer : Low yields (e.g., <20%) often stem from steric hindrance or poor nucleophilicity of the piperazine. Strategies include:
- Optimized Catalysis : Use Pd(OAc)₂ with XPhos ligands to enhance cross-coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 120°C) while improving yields by 30–40% .
- Pre-functionalization : Activate the purine core with electron-withdrawing groups (e.g., trifluoroacetyl) to enhance reactivity .
Q. How should researchers resolve contradictions in pharmacological data across structural analogs?
- Methodological Answer : Discrepancies in receptor binding (e.g., CB1 vs. CB2 selectivity) require:
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with receptor pockets (e.g., hydrophobic piperazine interactions in CB1) .
- Functional Assays : Compare cAMP inhibition (CB1) vs. β-arrestin recruitment (CB2) using HEK293 cells transfected with respective receptors .
- Meta-Analysis : Cross-reference SAR trends, such as increased CB2 affinity with bulkier piperazine substituents (e.g., cyclohexyl vs. acetyl) .
Q. What experimental designs are optimal for evaluating metabolic stability?
- Methodological Answer :
- Microsomal Incubation : Incubate the compound with liver microsomes (human/rat) at 37°C, and quantify parent compound depletion via LC-MS/MS at 0, 5, 15, 30, and 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess IC₅₀ values .
Q. How can structural modifications improve blood-brain barrier (BBB) penetration?
- Methodological Answer :
- LogP Optimization : Introduce lipophilic groups (e.g., methylsulfonyl) to increase LogP from <2 to 2.5–3.5, enhancing passive diffusion .
- P-Glycoprotein Efflux Assays : Test bidirectional permeability in MDCK-MDR1 cells. Compounds with efflux ratio <2.5 are prioritized .
- In Silico Predictors : Use ADMET Predictor® or BBB Score to model penetration potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
